molecular formula C14H19ClN2O4S B5811882 N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Katalognummer B5811882
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: NNVVWNSHPCBEON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways and the proliferation of cancer cells. This compound also inhibits the activation of immune cells, such as B cells and macrophages, which are involved in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to the inhibition of cell proliferation and survival in cancer cells. This compound also inhibits the activation of immune cells, leading to a reduction in inflammation and autoimmune responses. In preclinical studies, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, as well as its good pharmacokinetic properties. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer and autoimmune disorders.
2. Studies to identify biomarkers of response to this compound, which could help to identify patients who are most likely to benefit from treatment.
3. Development of combination therapies with this compound and other targeted therapies, such as immune checkpoint inhibitors, to enhance the antitumor and immunomodulatory effects.
4. Studies to investigate the potential use of this compound in other diseases, such as viral infections and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and autoimmune disorders. This compound selectively inhibits BTK, leading to the inhibition of downstream signaling pathways and the proliferation of cancer cells, as well as the reduction of inflammation and autoimmune responses. This compound has several advantages for lab experiments, including its high potency and selectivity, as well as its good pharmacokinetic properties. However, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to identify biomarkers of response to treatment.

Synthesemethoden

The synthesis of N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide involves several steps, including the reaction of 3-chloro-4-methylbenzene with 2-(4-morpholinyl)-2-oxoacetic acid, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce high yields of this compound with high purity.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, including B-cell lymphoma and acute myeloid leukemia. This compound has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11-3-4-12(9-13(11)15)17(22(2,19)20)10-14(18)16-5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVVWNSHPCBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.